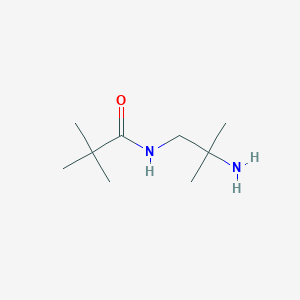

N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide

Description

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C9H20N2O/c1-8(2,3)7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12) |

InChI Key |

FREHHEUPJHWVDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired amide product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-(2-amino-2-methylpropyl)-2,2-dimethylpropanoic acid, while reduction can produce N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamine .

Scientific Research Applications

N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide, highlighting variations in substituents, physical properties, and applications:

Key Differences and Research Findings

Reactivity and Functionalization :

- The 4-iodo-3-pyridyl derivative (70% yield) is synthesized via directed ortho-lithiation and iodine quenching, demonstrating utility in Suzuki-Miyaura cross-coupling reactions . In contrast, N-(3-pyridyl) derivatives (99.7% purity) serve as precursors for halogenation .

- Halogenated analogues (e.g., bromo, chloro) exhibit enhanced electrophilicity, making them suitable for nucleophilic aromatic substitution or metal-catalyzed coupling .

Physicochemical Properties: Steric Effects: The tert-butyl group in all analogues confers high lipophilicity (LogP ~3.68 for N-(4-chloro-2-hydroxyphenyl) derivative), influencing membrane permeability . Salt Formation: The dihydrochloride salt of 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide improves aqueous solubility, critical for pharmacological applications .

Biological and Industrial Applications: N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide is explored for antimicrobial activity due to its phenolic hydroxyl group, which may interact with bacterial enzymes . Pyridyl derivatives are intermediates in synthesizing kinase inhibitors or agrochemicals, leveraging their heteroaromatic cores for target binding .

Biological Activity

N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide, also known as a derivative of 2,2-dimethylpropanamide, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 144.21 g/mol

This compound features an amide functional group, which is pivotal in its biological activity. The presence of the amino group enhances its interaction with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The amide group can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity. This characteristic is particularly relevant in enzyme-substrate interactions where the compound may act as an inhibitor or modulator.

- Hydrophobic Interactions : The dimethyl groups contribute to hydrophobic interactions that can enhance binding affinity to lipid membranes or hydrophobic pockets within proteins.

Pharmacological Activity

Recent studies have highlighted various pharmacological activities associated with this compound:

- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties, potentially effective against a range of bacterial strains.

- Neuroprotective Effects : Research indicates that derivatives of this compound may serve as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed in related compounds .

- Anti-inflammatory Properties : Some studies suggest that this compound could modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Research Findings and Case Studies

A review of relevant literature reveals significant findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.